(R)-4-苄基-3-(氯甲基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

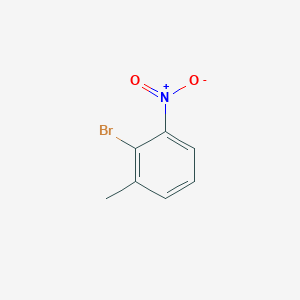

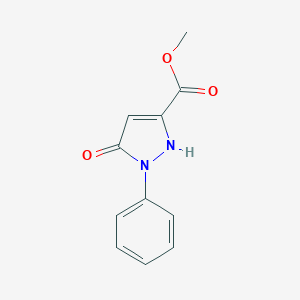

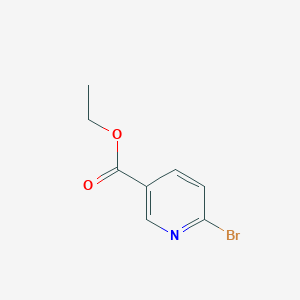

“®-4-Benzyl-3-(chloromethyl)morpholine” is a chemical compound with the CAS Number: 1217697-39-6 . It has a molecular weight of 225.72 and its IUPAC name is (3R)-4-benzyl-3-(chloromethyl)morpholine .

Synthesis Analysis

The synthesis of morpholines, including “®-4-Benzyl-3-(chloromethyl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular formula of “®-4-Benzyl-3-(chloromethyl)morpholine” is C12H16ClNO . The InChI Code is 1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 .

Physical And Chemical Properties Analysis

“®-4-Benzyl-3-(chloromethyl)morpholine” is a liquid at room temperature . It has a boiling point of 316.1±27.0C at 760 mmHg . The compound should be stored in a sealed container in a dry environment at 2-8C .

科学研究应用

Synthesis of Morpholines

The morpholine motif, which includes “®-4-Benzyl-3-(chloromethyl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound plays a crucial role in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Development of Oligonucleotide Therapies

Morpholino monomers, which can be synthesized from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used in the development of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, blocking the transfer of genetic information and the production of degenerate proteins .

Treatment of Mutagenic Diseases

The development of “oligonucleotide therapies” has been revealed as a crucial strategy for the treatment of mutagenic diseases . Synthetic oligonucleotides, including those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have led to repercussions throughout the synthetic planning in drug discovery .

Synthesis of Biologically Active Molecules

2,6-substituted morpholines, which can be synthesized from “®-4-Benzyl-3-(chloromethyl)morpholine”, are widely embedded in compounds with a range of biological activities . This class of heterocycles has found wide application in peptide synthesis .

Use as HIV Protease Inhibitors

Morpholines, including those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used as HIV protease inhibitors . These inhibitors block the function of HIV protease, an enzyme used by the viruses to cleave nascent proteins for final assembly of new virions .

Use in Antimicrobial Agents

Morpholines, such as those derived from “®-4-Benzyl-3-(chloromethyl)morpholine”, have been used in the development of antimicrobial agents . These agents inhibit the growth of or kill microorganisms, helping to control or prevent infections .

安全和危害

作用机制

Target of Action

Morpholine-modified agents have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

For instance, a ruthenium-based antibacterial agent modified with a morpholine moiety demonstrated strong potency against Staphylococcus aureus . The agent could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

Morpholine-modified agents are known to affect multiple biochemical pathways, leading to their antibacterial effects .

Result of Action

Morpholine-modified agents have been shown to have significant antibacterial effects, including the destruction of bacterial membranes and the induction of ros production in bacteria .

Action Environment

Environmental factors can significantly influence the action of various chemical compounds .

属性

IUPAC Name |

(3R)-4-benzyl-3-(chloromethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650632 |

Source

|

| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl-3-(chloromethyl)morpholine | |

CAS RN |

1217697-39-6 |

Source

|

| Record name | (3R)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)